molecular formula C7H6ClNO2 B1630819 5-Chloro-2-nitrotoluene CAS No. 5367-28-2

5-Chloro-2-nitrotoluene

Cat. No.: B1630819
CAS No.: 5367-28-2
M. Wt: 171.58 g/mol
InChI Key: NSMZCUAVEOTJDS-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrotoluene is an organic compound with the molecular formula CH₃C₆H₃(NO₂)Cl. It is a derivative of toluene, where the methyl group is substituted with a nitro group and a chlorine atom. This compound is a pale yellow solid at room temperature and is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrotoluene can be synthesized through the nitration of 2-chlorotoluene. The nitration process involves the reaction of 2-chlorotoluene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{Cl} + \text{HNO}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 2-nitrotoluene. This process is carried out in a reaction kettle where 2-nitrotoluene is mixed with a catalyst and chlorine gas is introduced at a temperature range of 25 to 85 degrees Celsius. The reaction is monitored until the desired conversion is achieved, followed by cooling and rectification to isolate the product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 5-chloro-2-aminotoluene. This is typically achieved using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group. Common reagents for these reactions include sodium methoxide or potassium hydroxide.

    Oxidation: Although less common, this compound can be oxidized under strong conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol, or potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 5-Chloro-2-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Chloro-2-nitrobenzoic acid.

Scientific Research Applications

5-Chloro-2-nitrotoluene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Industry: The compound is employed in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrotoluene and its derivatives involves interactions with various molecular targets. For instance, its reduction product, 5-chloro-2-aminotoluene, can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

  • 2-Chloro-5-nitrotoluene
  • 4-Chloro-2-nitrotoluene
  • 5-Fluoro-2-nitrotoluene
  • 5-Chloro-2-nitropyridine

Comparison: 5-Chloro-2-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-chloro-5-nitrotoluene and 4-chloro-2-nitrotoluene, the position of the substituents affects the compound’s electronic properties and steric hindrance, leading to differences in reaction pathways and product formation .

Properties

IUPAC Name

4-chloro-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZCUAVEOTJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201912
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-28-2
Record name 4-Chloro-2-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5367-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene, 5-chloro-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-nitrotoluene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Concentrated nitric acid (16 mL) was slowly added, at 0° C., to a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) and the resulting mixture was stirred for 24 hours allowing the temperature to rise until room temperature. The reaction mixture was then poured into ice-water and partitioned between water and diethyl ether. The aqueous phase was separated and extracted twice with diethyl ether; the combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The yellow oily residue was purified on a silica gel plug and twice by flash chromatography to give 1.22 g (14% yield) of 2-chloro-4-methyl-1-nitro-benzene as a yellow oil and 3.39 g (39% yield) of 4-chloro-2-methyl-1-nitro-benzene.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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